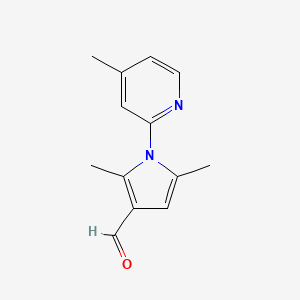

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde (DMPMPC) is a heterocyclic aldehyde derived from pyrrole and is an important intermediate in organic synthesis. It has been extensively studied due to its unique reactivity, as well as its potential applications in the fields of medicine, biochemistry, and materials science. This article will discuss the synthesis method of DMPMPC, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions for its use.

科学的研究の応用

Catalysis and Polymerization

One significant application of related pyrrole-based ligands involves their role in the synthesis and characterization of aluminum and zinc complexes, which are shown to be active catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. This process is crucial for creating biodegradable polymers, indicating the potential of pyrrole derivatives in sustainable material synthesis (Qiao, Ma, & Wang, 2011).

Synthetic Chemistry and Molecular Structure

Studies have detailed the synthesis and characterization of various pyrrole derivatives, which serve as foundational research for further chemical investigations and applications. For instance, the synthesis and structural analysis of compounds derived from pyrrole and carbaldehyde underpin advancements in organic synthesis and molecular engineering, providing insights into molecular interactions and structural stability (Asiri & Khan, 2010).

Computational Chemistry

Another area of application is in computational chemistry, where derivatives of pyrrole are used to study molecular electrostatic potential surfaces, electronic descriptors, and binding energies. These studies are vital for understanding molecular interactions and designing new molecules with specific properties (Singh, Rawat, & Sahu, 2014).

Enantioseparation and Stereochemistry

The synthesis and study of sterically hindered N-aryl pyrroles shed light on diastereoisomeric complexes and the separation of enantiomers, contributing to the field of stereochemistry. Such research is crucial for the development of chiral drugs and compounds with specific optical activities (Vorkapić-Furač et al., 1989).

Heterocyclic Chemistry

Research into heterocyclic compounds, including various pyrrole derivatives, expands the repertoire of synthetic strategies and molecular architectures available for drug design and materials science. The synthesis and functionalization of these compounds are foundational for developing new pharmaceuticals and materials with unique properties (Mackie et al., 1973).

作用機序

Target of Action

It’s worth noting that compounds containing an imidazole ring, which is structurally similar to the pyrrole ring in the given compound, are known to interact with a broad range of biological targets .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Imidazole-containing compounds, which share structural similarities with the given compound, have been reported to affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities .

特性

IUPAC Name |

2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-4-5-14-13(6-9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGJZPZYWKFDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358297 |

Source

|

| Record name | 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445428-51-3 |

Source

|

| Record name | 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)

![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)